molecular formula C11H21NO4 B15314852 tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B15314852
M. Wt: 231.29 g/mol
InChI Key: YJPPRECNUURDRC-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a stereochemically defined six-membered ring with a hydroxymethyl substituent at the 2-position and a methyl group at the 6-position. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly as a building block for drug candidates requiring chiral specificity and functional group diversity .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

YJPPRECNUURDRC-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stereochemical Considerations and Retrosynthetic Analysis

The target compound features two stereocenters at positions 2 and 6 of the morpholine ring. The (2S,6R) configuration imposes synthetic challenges due to the need for diastereoselective ring formation and stereoretentive functionalization. Retrosynthetically, the molecule can be deconstructed into:

  • A tert-butyl carbamate-protected morpholine core
  • Hydroxymethyl and methyl substituents at positions 2 and 6, respectively

Key strategies include stereoselective epoxide ring-opening, chiral auxiliary-mediated cyclization, and asymmetric hydrogenation.

Established Synthetic Routes

Epoxide Ring-Opening and Cyclization

This two-step method leverages chirality transfer from an epoxide precursor:

Step 1: Synthesis of (S)-Benzyl Glycidyl Ether Intermediate
(S)-Benzyl glycidyl ether reacts with benzylamine in a stereospecific ring-opening reaction at 60°C for 16 hours, forming a β-amino alcohol intermediate. The reaction proceeds via nucleophilic attack at the less substituted carbon of the epoxide, preserving the (S) configuration.

Step 2: Morpholine Ring Formation
The intermediate undergoes base-mediated cyclization using sodium hydroxide (60%) in tetrahydrofuran (THF) at 0°C, followed by tosylation with TsCl. This step establishes the morpholine scaffold with concurrent introduction of the hydroxymethyl group.

Table 1: Optimization of Cyclization Conditions
Parameter Optimal Value Impact on Yield
Temperature 0°C → 50°C gradient 78% yield
Base NaOH (60%) Minimal racemization
Solvent THF 92% conversion

Chiral Pool Approach Using Protected Morpholine Carboxylic Acids

Patent literature discloses a diastereoselective route starting from (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid:

Reaction Scheme

  • Activation : Carboxylic acid activated using EDC/HOAt in DMF
  • Coupling : Reacted with diphenylmethanamine at room temperature (18 hours)
  • Deprotection : Boc group removed under acidic conditions
  • Reductive Amination : Stereoselective introduction of hydroxymethyl group

This method achieves 86.5% yield for the (2R,6R) isomer, suggesting that inversion of configuration at C2 through Mitsunobu conditions could access the (2S,6R) form.

Asymmetric Hydrogenation of Enamides

A catalytic asymmetric approach employs rhodium complexes with chiral phosphine ligands:

Key Steps :

  • Preparation of enamide precursor via condensation of tert-butyl 6-methylmorpholine-4-carboxylate with formaldehyde
  • Hydrogenation at 50 psi H₂ using [Rh((R)-BINAP)]⁺ catalyst
  • Diastereomeric excess >98% achieved through ligand optimization

Critical Analysis of Stereochemical Control

Influence of Protecting Groups

The tert-butoxycarbonyl (Boc) group at N4 serves dual roles:

  • Prevents N-methylation side reactions
  • Imparts conformational rigidity favoring (2S,6R) configuration during cyclization

Comparative studies show Boc protection increases diastereoselectivity by 42% compared to CBz-protected analogs.

Solvent Effects on Stereochemical Outcomes

Solvent Diastereomeric Ratio (2S,6R:Others)
DMF 3.8:1
THF 5.2:1
Dichloromethane 1.9:1

Polar aprotic solvents like THF stabilize transition states favoring the desired isomer through dipole-dipole interactions.

Purification and Characterization

Chromatographic Separation

Flash chromatography using ethyl acetate/hexane (3:7) effectively separates diastereomers, with the (2S,6R) isomer eluting at Rf = 0.34. High-performance liquid chromatography (HPLC) with chiral AD-H columns (hexane:isopropanol 85:15) achieves >99% enantiomeric excess.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (2S,6R) configuration, revealing:

  • Chair conformation of morpholine ring
  • Axial orientation of hydroxymethyl group
  • Intermolecular O–H⋯O hydrogen bonding network

Scalability and Process Optimization

Pilot-Scale Protocol (50 g Batch) :

  • React (S)-benzyl glycidyl ether (1.2 eq) with benzylamine in THF at 60°C
  • Cyclize with NaOH/TsCl system
  • Hydrogenate over 10% Pd/C (3 atm H₂)
  • Boc-protect using Boc₂O in dichloromethane
  • Final yield: 68% over 4 steps

Economic analysis shows a 22% cost reduction compared to resolution methods when producing >1 kg batches.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of meso-intermediates achieves 91% ee using Candida antarctica Lipase B in MTBE at 40°C.

Continuous Flow Synthesis

Microreactor systems enable:

  • 3-minute residence time for epoxide ring-opening
  • 94% conversion at 100°C
  • 5-fold productivity increase vs batch

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where the hydroxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and other substituted morpholine derivatives.

Scientific Research Applications

Chemistry: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is used as a building block in organic synthesis. It is used in the synthesis of various complex molecules and as a reagent in chemical reactions.

Biology: The compound is used in biological research to study the effects of morpholine derivatives on biological systems. It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: this compound is used in medicinal chemistry to develop new drugs. It is used as a starting material in the synthesis of pharmaceutical compounds and as a reference standard in drug development.

Industry: The compound is used in the chemical industry as an intermediate in the synthesis of various chemicals. It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The hydroxymethyl and methyl groups play a crucial role in its binding to molecular targets, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Derivatives

tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2)
  • Structural Differences : This analog replaces the 6-methyl group with two methyl groups at the 2-position and retains the hydroxymethyl group at the 6-position in an (R)-configuration.
  • Its molecular weight (245.32 g/mol) is lower than the target compound due to the absence of a methyl group at the 6-position .
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate
  • Structural Differences : Features a benzhydrylcarbamoyl substituent at the 2-position instead of hydroxymethyl.
  • Functional Implications : The bulky aromatic group enhances lipophilicity and may improve membrane permeability. This compound has been studied for biological applications, likely due to its carbamate-linked pharmacophore .
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 112741-49-8)
  • Key Variations : Incorporates a ketone group at the 6-position and diphenyl substituents at the 2- and 3-positions.
  • Properties : The ketone introduces polarity, while the phenyl groups contribute to π-π stacking interactions. With a molecular weight of 353.42 g/mol, this compound is significantly heavier than the target molecule, limiting its utility in drug design .

Pyrrolidine-Based Analogs

tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)
  • Structural Contrasts : Replaces the morpholine ring with a five-membered pyrrolidine and introduces a fluorine atom at the 4-position.
  • Functional Impact : Fluorination enhances metabolic stability and electronegativity, making this analog suitable for targeting enzymes like proteases. The smaller ring size reduces conformational entropy compared to morpholine derivatives .
tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate
  • Key Features: Substitutes hydroxymethyl with aminomethyl, introducing a primary amine.
  • Applications : The amine group enables conjugation or salt formation, useful in prodrug development. However, the basicity may require additional protection during synthesis .

Stereochemical Variations

The (2S,6R) configuration of the target compound distinguishes it from analogs like (2R,6S)-configured morpholines. For example, (2R,6S)-4-Boc-2-(aminomethyl)-6-methylmorpholine (CAS 2299231-05-1) replaces hydroxymethyl with aminomethyl, altering hydrogen-bonding capacity and reactivity . Stereochemistry critically influences interactions with chiral biological targets, such as enzymes or receptors.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate Morpholine 2-hydroxymethyl, 6-methyl C12H23NO4 ~245 (estimated) Chiral building block, drug synthesis
tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate Morpholine 6-hydroxymethyl, 2,2-dimethyl C12H23NO4 245.32 Conformational studies
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate Morpholine 2-benzhydrylcarbamoyl, 6-methyl C28H34N2O4 462.59 Biological activity studies
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-fluoro, 2-hydroxymethyl C10H18FNO3 219.26 Protease inhibitor scaffolds

Biological Activity

The compound tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate , also known by its CAS number 1700609-48-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Structural Characteristics : The compound features a morpholine ring which is known for its versatile chemical reactivity and biological compatibility.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have indicated that morpholine derivatives can exhibit neuroprotective effects, which may be relevant for conditions such as neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is often influenced by their structural features. The presence of the hydroxymethyl group and the tert-butyl ester moiety are critical for enhancing solubility and bioavailability, which can significantly impact their pharmacological profiles.

Structural FeatureImpact on Activity
Hydroxymethyl GroupEnhances solubility and potentially increases binding affinity to biological targets
Tert-butyl EsterImproves metabolic stability and bioavailability

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Study : In another investigation, the compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its potential therapeutic role in neurodegenerative diseases.
  • Antimicrobial Evaluation : A comprehensive screening against various bacterial strains showed that the compound had moderate activity against Gram-positive bacteria, suggesting a possible role as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from chiral morpholine precursors. Key steps include:

  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during functionalization .
  • Hydroxymethyl Introduction : Alkylation or nucleophilic substitution under controlled temperatures (e.g., 0–25°C) to preserve stereochemistry .
  • Optimization Tips :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
    • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
    • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction rates and enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.